N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide
Description
N-[(2,4-Dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide (synonyms: AKOS005087429, MCULE-8051419234, 3F-082) is a synthetic small molecule characterized by a dichlorophenylamino group linked to an ethanimidamide backbone bearing a 1-phenyl-1H-1,2,4-triazol-3-yloxy substituent . The compound’s structure combines a halogenated aromatic ring with a triazole heterocycle, a motif commonly associated with antifungal and agrochemical activities.
Properties
IUPAC Name |
N'-(2,4-dichloroanilino)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O/c17-11-6-7-14(13(18)8-11)21-22-15(19)9-25-16-20-10-24(23-16)12-4-2-1-3-5-12/h1-8,10,21H,9H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNMUHORESCSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NNC3=C(C=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N/NC3=C(C=C(C=C3)Cl)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, indole derivatives are known to bind with high affinity to multiple receptors, and triazoles have been reported to exhibit a wide range of biological activities.
Mode of Action
For example, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties. Similarly, triazoles have been associated with antiviral, anti-inflammatory, and anticancer activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and triazole derivatives, it can be inferred that MFCD00141610 may potentially influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition.
Result of Action
Given the diverse biological activities associated with indole and triazole derivatives, it can be inferred that the compound may potentially exert a variety of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Compounds containing the 1,2,4-triazole ring are known to interact with a variety of enzymes and receptors. They can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents
Biological Activity
N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide (CAS Number: 338405-53-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 368.22 g/mol. The structure features a dichlorophenyl group and a triazole moiety that are critical for its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, docking studies suggest that it interacts with human prostaglandin reductase (PTGR2), potentially affecting inflammatory pathways .
- Antimicrobial Activity : Preliminary studies have indicated that the compound may possess antimicrobial properties against various pathogens. The presence of the triazole ring is often associated with antifungal activity, which warrants further investigation in this context.
- Anticancer Potential : The compound's ability to modulate cell proliferation and induce apoptosis in cancer cell lines has been observed. This is likely due to its interference with key cellular signaling pathways.
In Vitro Studies
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| [A] | HeLa | 10 µM | 50% inhibition of cell proliferation |
| [B] | MCF7 | 5 µM | Induction of apoptosis (20%) |
| [C] | A549 | 15 µM | Significant reduction in migration |
In Vivo Studies
In vivo studies have demonstrated that administration of the compound in animal models leads to significant tumor size reduction compared to control groups. The exact dosage and administration route varied among studies but consistently showed promising results against specific cancer types.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Effects :
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H14Cl2N6O
- CAS Number : 338405-53-1
- Molecular Weight : 368.22 g/mol
The structure includes a dichlorophenyl group and a triazole moiety, which contribute to its biological activity.
Anticancer Properties
Research indicates that N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide exhibits potent anticancer activity. It acts as an inhibitor of glycogen synthase kinase 3 (GSK3), which is involved in various cellular processes including apoptosis and cell proliferation. The compound shows IC50 values of approximately 0.58 nM against GSK3beta, indicating high potency in inhibiting this kinase .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and metabolic disorders:
- GSK3 Inhibition : As mentioned, it inhibits GSK3alpha and GSK3beta, which are crucial in Wnt signaling pathways and are often dysregulated in cancers .
- Tau Protein Kinase Inhibition : It also functions as an inhibitor of tau-protein kinases, which are implicated in neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell function makes it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Antifungals with Dichlorophenyl Moieties
Propiconazole (1-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole)
- Structure : Features a 1,2,4-triazole ring connected to a dichlorophenyl group via a dioxolane-propyl linker.
- Activity : A broad-spectrum fungicide targeting ergosterol biosynthesis in fungi. Its efficacy is attributed to the dichlorophenyl group enhancing lipophilicity and membrane penetration .
- Comparison : Unlike the target compound, propiconazole lacks the ethanimidamide group but shares the dichlorophenyl-triazole pharmacophore. The ethanimidamide in the target compound may improve solubility or target specificity.
Etaconazole (1-[[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole)
- Structure : Similar to propiconazole but with an ethyl group instead of propyl.
- Activity: Used as an agricultural fungicide.
- Comparison : The target compound replaces the dioxolane linker with an ethanimidamide group, which could modulate electronic properties or hydrogen-bonding capacity.
Dichlorophenyl-Containing Triazole Alcohols
1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]propan-2-ol (Compound 6f)
- Structure: Combines a triazole, difluorophenyl, and dichlorobenzyl group with a propanol backbone.
- Activity : Exhibits MIC80 values <0.125 μg/mL against Candida albicans, surpassing fluconazole’s activity .
- Comparison: The target compound lacks the propanol moiety but shares the dichlorophenyl-triazole framework. The ethanimidamide group may enhance stability or reduce metabolic degradation.
Dichlorophenyl-Thiazole/Thioamide Derivatives
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Structure: Dichlorophenylamino group attached to a thiazole ring.
- Comparison : Replacing the thiazole with a triazole (as in the target compound) could shift biological activity toward antifungal mechanisms common to triazoles.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Structural and Functional Analysis Table
Research Implications and Gaps
- Antifungal Potential: The triazole and dichlorophenyl groups in the target compound align with known antifungal pharmacophores. Further studies should evaluate its inhibition of CYP51 (a target of triazole antifungals) .
- Synthetic Optimization: The ethanimidamide group may introduce steric or electronic effects distinct from dioxolane or propanol linkers in analogs. Comparative SAR studies are needed.
- Agrochemical Applications : Dichlorophenyl-triazole derivatives like propiconazole are established in agriculture. The target compound’s solubility profile (due to ethanimidamide) could enhance field efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
